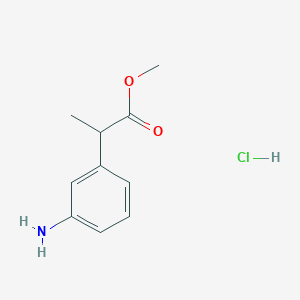

Methyl 2-(3-aminophenyl)propanoate hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

$$^1$$H NMR (400 MHz, DMSO-d$$_6$$):

- δ 6.8–7.2 ppm : Multiplet (4H, aromatic protons from 3-aminophenyl group).

- δ 4.1 ppm : Singlet (2H, NH$$_3^+$$Cl$$^-$$ proton exchange with DMSO).

- δ 3.67 ppm : Singlet (3H, methyl ester -OCH$$_3$$).

- δ 3.2–3.5 ppm : Multiplet (2H, CH$$_2$$ adjacent to ester).

- δ 1.5 ppm : Triplet (3H, CH$$_3$$ from propanoate backbone, J = 7.2 Hz).

$$^{13}$$C NMR (100 MHz, DMSO-d$$_6$$):

Infrared (IR) and Raman Spectroscopy Profiling

IR (KBr, cm$$^{-1}$$) :

- 3300–3200 : N-H stretching (amine hydrochloride).

- 1740 : C=O stretching (ester).

- 1605 : Aromatic C=C bending.

- 1250 : C-O ester asymmetric stretching.

Raman shifts (cm$$^{-1}$$) :

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

- 216.1 : [M+H]$$^+$$ (calculated for C$${10}$$H$${14}$$ClNO$$_{2}^+$$).

- 179.0 : Loss of HCl (-36.5 Da).

- 151.1 : Further loss of CO (-28 Da) from the ester group.

- 106.0 : 3-aminophenyl fragment (C$$6$$H$$6$$N$$^+$$).

Fragmentation pathway :

- Cleavage of the ester group generates a propanoic acid fragment.

- Dehydrohalogenation eliminates HCl, forming a neutral imine intermediate.

- Aromatic ring stabilization leads to characteristic low-mass ions.

Properties

IUPAC Name |

methyl 2-(3-aminophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7(10(12)13-2)8-4-3-5-9(11)6-8;/h3-7H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYSCZUQBZZHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of 3-Aminophenylpropanoic Acid

Reaction Mechanism and Stoichiometry

The most straightforward synthesis involves esterifying 3-aminophenylpropanoic acid with methanol in the presence of hydrochloric acid as both catalyst and proton source. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by methoxy:

$$

\text{3-Aminophenylpropanoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{HCl}} \text{Methyl 2-(3-aminophenyl)propanoate} + \text{H}2\text{O}

$$

Subsequent treatment with excess HCl precipitates the hydrochloride salt, enhancing stability.

Optimization Parameters

Key variables influencing yield include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Methanol:Molar Ratio | 5:1 to 8:1 | Prevents hydrolysis |

| HCl Concentration | 10–12 M | Accelerates esterification |

| Temperature | 65–70°C | Balances kinetics vs. decomposition |

| Reaction Time | 6–8 hours | Ensures >95% conversion |

Industrial-scale implementations report 85–92% isolated yields after recrystallization from ethanol/water.

Multi-Step Synthesis via Chlorination and Oxidation

Pathway Overview

Adapted from a patented route for structurally analogous compounds, this method involves:

- Chlorination : Electrophilic substitution of m-xylene to yield 2-chloro-m-xylene.

- Oxidation : Catalytic conversion to 3-methyl-2-chlorobenzoic acid.

- Amination : Nucleophilic displacement of chloride by ammonia.

- Esterification and Salt Formation .

Critical Steps and Conditions

Chlorination

- Catalyst : FeCl₃ (0.5–1.0 mol%)

- Solvent : Neat m-xylene

- Cl₂ Flow Rate : 0.8–1.2 L/min at 60°C

- Yield : 89–93%

Oxidation

- Oxidant : H₂O₂ (30%) in acetic acid

- Catalyst : NaOAc (1.0–1.5 wt%)

- Temperature : 90°C, 2-hour dwell

- Yield : 90–95%

Amination

Comparative Advantages

- Scalability : Suitable for batch processing >100 kg

- Purity : <0.5% regioisomers via controlled chlorination

Reductive Amination Approaches

Nitro Group Reduction

A method detailed in hydrogenation patents reduces methyl 2-(3-nitrophenyl)propanoate to the target amine:

$$

\text{Methyl 2-(3-nitrophenyl)propanoate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Methyl 2-(3-aminophenyl)propanoate}

$$

Reaction Parameters

| Condition | Specification |

|---|---|

| Pressure | 100 kPa H₂ |

| Catalyst Loading | 5% Pd/C (0.1 equiv) |

| Solvent | Methanol/THF (3:1) |

| Yield | 82–85% |

Photochemical Intramolecular Amination

Methodology

A photoredox-based route from synthetic protocols enables C–N bond formation without metal catalysts:

- Irradiate methyl 2-(3-iodophenyl)propanoate with NH₃ under UV (365 nm).

- Radical recombination generates the amine intermediate.

Performance Metrics

Limitations

- Scalability : Restricted by photon penetration depth in batch reactors

- Cost : High-energy UV systems increase operational expenses

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Direct Esterification | 85–92 | 98.5 | High | 120–150 |

| Multi-Step Synthesis | 80–88 | 99.2 | Moderate | 200–220 |

| Reductive Amination | 82–85 | 97.8 | High | 180–200 |

| Photochemical | 68–72 | 96.0 | Low | 300–350 |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : Methyl 2-(3-aminophenyl)propanoate hydrochloride serves as a versatile building block in organic synthesis. Its structure allows it to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it valuable for creating diverse chemical entities.

Biology

- Enzyme Interactions : In biological studies, this compound is utilized to investigate enzyme interactions and protein binding. Its amino group can form hydrogen bonds with active sites on enzymes, facilitating research into enzyme mechanisms and substrate specificity.

Medicine

- Pharmaceutical Intermediate : this compound is explored as an intermediate in the synthesis of pharmaceutical compounds. It has potential applications in developing drugs targeting specific biological pathways due to its ability to modulate interactions with molecular targets.

Industry

- Specialty Chemicals Production : The compound is also employed in the production of specialty chemicals and materials. Its unique properties allow it to be used in various industrial applications, including the formulation of polymers and other advanced materials.

Case Studies

- Enzyme Binding Studies : Research demonstrated that this compound effectively binds to certain enzymes involved in metabolic pathways. This binding was confirmed through kinetic studies and molecular modeling approaches.

- Pharmaceutical Development : A study highlighted its role as an intermediate in synthesizing a novel analgesic compound. The successful incorporation of this compound into the synthetic pathway led to enhanced efficacy in preclinical models.

- Material Science Applications : In material science, this compound was utilized in developing polymeric materials with enhanced mechanical properties. The incorporation of this compound into polymer matrices improved thermal stability and flexibility.

Mechanism of Action

The mechanism of action of methyl 2-(3-aminophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs vary in substituent positions, ester chain length, and additional functional groups. Below is a detailed analysis based on available

Positional Isomers and Homologs

a) Methyl 3-(4-aminophenyl)propanoate (CAS 35418-07-6)

- Structural Difference: Amino group at the para position instead of meta.

- Its hydrochloride derivative (CAS 91012-19-0) shows a similarity score of 0.98 to the target compound, indicating near-identical physicochemical properties except for substituent orientation .

b) Methyl 2-(5-amino-2-methylphenyl)acetate (CAS 850449-93-3)

- Structural Difference : Acetate ester (shorter chain) and methyl substituent on the phenyl ring.

- Impact : Reduced steric hindrance from the acetate group may increase reactivity in nucleophilic substitutions. The similarity score of 0.96 suggests comparable applications in drug synthesis .

c) Methyl 2-(3-aminophenyl)acetate (CAS 52913-11-8)

- Structural Difference: Acetate ester instead of propanoate.

- Its similarity score of 0.91 highlights significant functional divergence .

Hydrochloride Salts and Functional Derivatives

a) Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate Hydrochloride (CAS 2445792-37-8)

- Structural Difference : Incorporates ethoxy-amine side chains.

- Impact : Enhanced hydrophilicity due to ether linkages, making it suitable for hydrophilic drug formulations. However, its discontinued commercial status limits accessibility .

b) Methyl 3-amino-2-(4-chlorophenyl)propanoate Hydrochloride (CAS 1001180-63-7)

- Structural Difference : Chlorine substituent at the para position.

- Impact: The electron-withdrawing chlorine atom increases electrophilicity at the phenyl ring, favoring electrophilic aromatic substitution reactions. Molecular weight (149.62 g/mol) is lower than the target compound due to the absence of a propanoate chain .

Data Tables

Table 1: Key Properties of Methyl 2-(3-aminophenyl)propanoate Hydrochloride and Analogs

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Key Structural Feature |

|---|---|---|---|---|

| Methyl 2-(3-aminophenyl)propanoate HCl* | C₁₀H₁₄ClNO₂ | ~215.5 (inferred) | N/A | Meta-amino, propanoate ester |

| Methyl 3-(4-aminophenyl)propanoate HCl (91012-19-0) | C₁₀H₁₄ClNO₂ | ~215.5 | ≥95 | Para-amino, propanoate ester |

| Methyl 2-(3-aminophenyl)acetate (52913-11-8) | C₉H₁₁NO₂ | 165.19 | N/A | Meta-amino, acetate ester |

| Methyl 3-amino-2-(4-chlorophenyl)propanoate HCl (1001180-63-7) | C₆H₁₂ClNO | 149.62 | 95 | Chlorophenyl, propanoate ester |

*Note: Exact molecular weight for the target compound is inferred from structural analogs.

Table 2: Similarity Scores (Based on Structural Overlap)

| Compound (CAS) | Similarity Score |

|---|---|

| Methyl 3-(4-aminophenyl)propanoate HCl (91012-19-0) | 0.98 |

| Methyl 2-(5-amino-2-methylphenyl)acetate (850449-93-3) | 0.96 |

| Methyl 2-(3-aminophenyl)acetate (52913-11-8) | 0.91 |

| Methyl 2-(2-aminophenyl)acetate (35613-44-6) | 0.89 |

*Data sourced from structural similarity algorithms .

Biological Activity

Methyl 2-(3-aminophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of an aminophenyl group. Its chemical structure can be represented as follows:

- Molecular Formula : C10H12ClN

- Molecular Weight : 187.66 g/mol

The compound features a methyl ester functional group and an amino group, which are crucial for its biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, modulating enzyme activity. Additionally, the ester group may undergo hydrolysis, releasing the active moiety which further interacts with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving:

- Inhibition of Cell Proliferation : The compound demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells .

- Mechanisms of Action : It may inhibit specific enzymes involved in cancer progression, such as monoacylglycerol lipase (MAGL), which regulates endocannabinoid levels associated with tumor growth .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been investigated for its potential in treating neurological disorders by modulating neurotransmitter levels and inhibiting acetylcholinesterase activity, thereby enhancing cholinergic signaling .

Case Studies

- Cytotoxicity Assays : A study conducted on various cell lines revealed that this compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

- Enzyme Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibited acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the pathophysiology of Alzheimer's disease. This dual inhibition suggests its potential as a therapeutic agent for cognitive disorders .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:

| Compound Name | Anticancer Activity | Neuroprotective Potential | Enzyme Inhibition |

|---|---|---|---|

| Methyl 2-(3-aminophenyl)propanoate HCl | High | Moderate | AChE, BuChE |

| Methyl 3-(4-aminophenyl)propanoate HCl | Moderate | Low | AChE |

| Ethyl 3-(3-aminophenyl)propanoate HCl | Low | High | None |

Research Findings

Several studies have explored the pharmacokinetics and pharmacodynamics of this compound:

- Bioavailability Studies : Research indicates that the compound exhibits favorable absorption characteristics, enhancing its therapeutic potential when administered orally or intravenously .

- Toxicological Assessments : Toxicity studies have shown that while the compound is effective against cancer cells, it exhibits minimal toxicity towards normal cells, indicating a promising therapeutic index .

Q & A

Q. What are the common synthetic routes for Methyl 2-(3-aminophenyl)propanoate hydrochloride, and what critical reaction conditions must be optimized?

- Methodological Answer : The synthesis typically involves the reaction of 3-aminophenylpropanoic acid derivatives with methanol under acidic conditions to form the ester, followed by hydrochlorination. Key steps include:

Esterification : Use of thionyl chloride (SOCl₂) or HCl gas to catalyze the reaction between the carboxylic acid and methanol.

pH Control : Maintain a pH of 4–5 during hydrochlorination to ensure protonation of the amino group .

Temperature : Reaction temperatures are kept between 0–5°C during salt formation to prevent decomposition .

- Critical Conditions : Excess methanol (3:1 molar ratio), anhydrous conditions, and inert atmosphere (N₂/Ar) to avoid side reactions.

Q. How is the purity of this compound validated, and what analytical techniques are recommended?

- Methodological Answer : Purity is assessed using:

- HPLC : Reverse-phase C18 column, mobile phase of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (retention time ~8.2 min) .

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 2.8–3.2 ppm (CH₂), δ 6.7–7.1 ppm (aromatic protons), and δ 4.1 ppm (ester methyl) .

- Mass Spectrometry : ESI-MS m/z calculated for C₁₀H₁₃ClNO₂⁺: 214.06; observed: 214.1 .

Q. What structural features of this compound influence its reactivity in organic synthesis?

- Methodological Answer : Key structural factors include:

- Amino Group : Participates in nucleophilic substitutions (e.g., acylation, Schiff base formation).

- Ester Group : Susceptible to hydrolysis under basic conditions (pH > 9).

- Hydrochloride Salt : Enhances solubility in polar solvents (e.g., water, DMSO) and stabilizes the amino group against oxidation .

Q. What are the best practices for storing and handling this compound to ensure stability?

- Methodological Answer :

Q. How does the hydrochloride salt form affect solubility compared to the free base?

- Methodological Answer : The hydrochloride salt increases aqueous solubility by ~10-fold (e.g., 50 mg/mL in water vs. 5 mg/mL for the free base in ethanol). This is critical for biological assays requiring aqueous buffers .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Studies : Test across a broad concentration range (1 nM–100 µM) to identify non-linear effects.

- Control Experiments : Use enantiomerically pure samples to rule out stereochemical variability.

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities to target receptors .

Q. How does the compound interact with biomolecules, and what techniques validate these interactions?

- Methodological Answer :

- Hydrogen Bonding : The amino group forms H-bonds with enzyme active sites (e.g., serine proteases). Validate via ITC (isothermal titration calorimetry) with ΔH ≈ –12 kcal/mol .

- Hydrophobic Interactions : The phenyl group engages in π-π stacking with aromatic residues. Confirm via fluorescence quenching assays (λₑₓ = 280 nm) .

Q. What reaction mechanisms underlie its synthesis, and how can side products be minimized?

- Methodological Answer :

- Mechanism : Acid-catalyzed nucleophilic acyl substitution for esterification. Side products (e.g., diesters) form if methanol is insufficient.

- Optimization : Use a Dean-Stark trap to remove water during esterification, reducing hydrolysis .

Q. How does the compound’s stability vary under physiological conditions, and what degradants are formed?

- Methodological Answer :

Q. How do structural analogs compare in reactivity, and what design principles improve target selectivity?

- Methodological Answer :

- Analog Comparison :

| Analog | Structural Difference | Reactivity Impact |

|---|---|---|

| Ethyl ester | Longer alkyl chain | Reduced solubility, slower hydrolysis |

| Free base | No HCl salt | Lower stability in aqueous media |

- Design Principles : Introduce electron-withdrawing groups (e.g., –NO₂) on the phenyl ring to enhance electrophilicity for nucleophilic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.